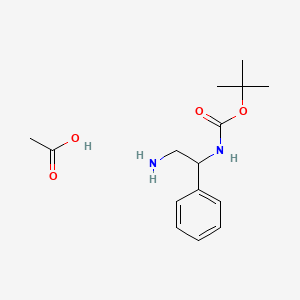
acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate is an organic compound that is often used in various chemical and biological applications. It is known for its role as a protecting group in organic synthesis, particularly in the synthesis of peptides and other complex molecules. The compound is characterized by its tert-butyl carbamate group, which provides stability and ease of removal under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate typically involves the condensation of 2-amino-1-phenylethanol with tert-butyl formate to obtain N-(2-amino-1-phenylethyl)carbamic acid. This intermediate is then ethylated to produce the final product . The reaction conditions often include the use of anhydrous solvents and catalysts such as boron trifluoride etherate adsorbed on anhydrous magnesium sulfate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are also crucial due to the handling of reactive intermediates and catalysts.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The tert-butyl group can be substituted under acidic conditions, often using trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Trifluoroacetic acid is commonly used to remove the tert-butyl group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate involves its role as a protecting group. The tert-butyl carbamate group provides stability to the amino group, preventing unwanted reactions during synthesis. The protecting group can be removed under acidic conditions, revealing the free amine for further reactions . The molecular targets and pathways involved depend on the specific application and the molecules being synthesized.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(2-hydroxyethyl)carbamate: Similar in structure but with a hydroxyethyl group instead of an amino-phenylethyl group.
tert-Butyl N-(2-amino-2-imino-1-phenylethyl)carbamate: Contains an additional imino group.
tert-Butyl N-(1-carbamimidoyl-1-phenylethyl)carbamate: Features a carbamimidoyl group.
Uniqueness
Acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate is unique due to its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis and other applications where selective protection and deprotection of amino groups are required .
Properties
Molecular Formula |
C15H24N2O4 |
|---|---|
Molecular Weight |
296.36 g/mol |
IUPAC Name |
acetic acid;tert-butyl N-(2-amino-1-phenylethyl)carbamate |
InChI |
InChI=1S/C13H20N2O2.C2H4O2/c1-13(2,3)17-12(16)15-11(9-14)10-7-5-4-6-8-10;1-2(3)4/h4-8,11H,9,14H2,1-3H3,(H,15,16);1H3,(H,3,4) |
InChI Key |
GIILPBZKAGQZQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(C)(C)OC(=O)NC(CN)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















